![molecular formula C8H7F3N4 B1275221 4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 832740-69-9](/img/structure/B1275221.png)
4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine (4M6TFPP) is an organic compound that is used in a variety of scientific and industrial applications. It is a derivative of pyrazolo[3,4-b]pyridine, an aromatic heterocyclic compound consisting of two nitrogen atoms and three carbon atoms. 4M6TFPP is used in synthetic organic chemistry for the preparation of a range of compounds including pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of heterocyclic compounds, such as pyrazolopyridines, pyrazolopyrimidines, and pyrazolopyridazines.
科学的研究の応用
Anticancer Agent Synthesis
A study conducted by Chavva et al. (2013) focused on synthesizing novel alkyl amide functionalized derivatives of this compound for potential anticancer applications. These derivatives demonstrated promising bioactivity against various cancer cell lines, including lung, breast, prostate, and cervical cancer, at micro molar concentration (Chavva et al., 2013).
Synthesis of Pyrazolopyridine Derivatives
In another research by Rateb (2014), 4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine was used to synthesize various pyrazolopyridine derivatives. These derivatives have potential applications in different chemical reactions and possibly in the development of new pharmaceuticals (Rateb, 2014).
Cytotoxic Activity Studies
Kurumurthy et al. (2014) synthesized 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives starting from this compound. These derivatives were screened for cytotoxic activity against various human cancer cell lines, identifying compounds with significant activity (Kurumurthy et al., 2014).
Antimicrobial and Anti-biofilm Activities
Nagender et al. (2014) explored the synthesis of novel pyrazolo[3,4-b]pyridine and pyrimidine functionalized 1,2,3-triazole derivatives from this compound. These compounds showed promising antimicrobial, anti-biofilm, and cytotoxic activities against various pathogens and cancer cell lines (Nagender et al., 2014).
Efficient Synthesis in Ionic Liquid
Shi et al. (2010) reported the synthesis of 3-methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines using an ionic liquid method. This approach highlighted the benefits of easier work-up, milder reaction conditions, and environmental friendliness (Shi et al., 2010).
作用機序
Mode of Action
It’s worth noting that pyrimidinamine derivatives, which share structural similarities with the compound , act by inhibiting the electron transport in mitochondrial complex i .
Biochemical Pathways
Given the potential target of action, it’s plausible that this compound could affect pathways related to energy production in cells, specifically those involving mitochondrial function .
Result of Action
Based on the potential mode of action, it could be inferred that the compound might disrupt energy production within cells, leading to potential cytotoxic effects .
将来の方向性
生化学分析
Biochemical Properties
4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and stability . The nature of these interactions often involves binding to active sites or allosteric sites, thereby modulating enzyme activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to modulate the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This modulation can result in changes in gene expression patterns and metabolic fluxes within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, it may inhibit the activity of a target enzyme by binding to its active site, preventing substrate access. Alternatively, it may activate an enzyme by inducing a conformational change that enhances its catalytic efficiency.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions but may degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function. At higher doses, it may cause toxic or adverse effects, including enzyme inhibition, cellular stress, or tissue damage. Threshold effects have been observed, indicating a dosage-dependent response.
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors that regulate metabolic fluxes and metabolite levels. For example, it may influence the activity of enzymes involved in the glycolytic pathway, leading to changes in glucose metabolism. Additionally, it may affect the levels of key metabolites, such as ATP, NADH, and pyruvate, thereby altering cellular energy balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. For instance, the compound may be transported into the mitochondria, where it can influence mitochondrial function and energy production.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the endoplasmic reticulum, affecting protein synthesis and folding.
特性
IUPAC Name |
4-methyl-6-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N4/c1-3-2-4(8(9,10)11)13-7-5(3)6(12)14-15-7/h2H,1H3,(H3,12,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLRUMJLPRWXLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NNC(=C12)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405837 |
Source


|
| Record name | 4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832740-69-9 |
Source


|
| Record name | 4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
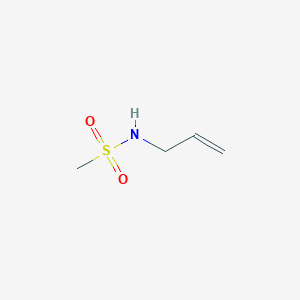

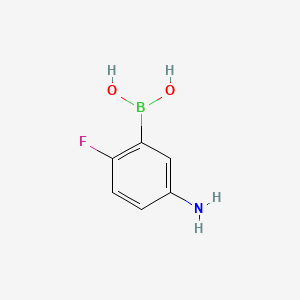
![[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]methanamine](/img/structure/B1275147.png)
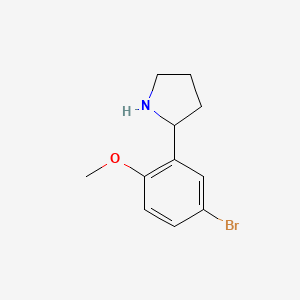
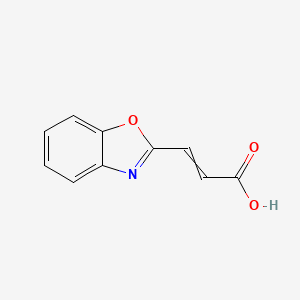

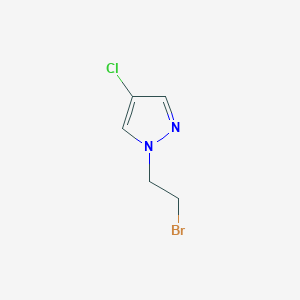
![[1-(2-Aminoethyl)piperidin-2-yl]methanol](/img/structure/B1275162.png)


![[1-(3-Aminopropyl)piperidin-2-yl]methanol](/img/structure/B1275172.png)


